molecular formula C20H13NO5 B140916 trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene CAS No. 149559-16-0

trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene

Cat. No. B140916
M. Wt: 347.3 g/mol
InChI Key: IRRRBEKHSFTNCO-WCIQWLHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene (DEN) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. DEN is a potent mutagen and carcinogen, and exposure to this compound has been linked to an increased risk of cancer development. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of DEN in scientific research.

Mechanism Of Action

The mechanism of action of trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene is complex and involves multiple steps. Upon exposure, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene is metabolized by cytochrome P450 enzymes to form reactive intermediates, including the highly reactive epoxide intermediate. This intermediate can then react with DNA to form covalent adducts, which can lead to DNA damage and mutations. Additionally, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene can generate ROS, which can further contribute to DNA damage and oxidative stress.

Biochemical And Physiological Effects

Exposure to trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene has been shown to have a number of biochemical and physiological effects, including DNA damage, increased ROS production, and altered gene expression. In animal models, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene exposure has been linked to the development of liver cancer, lung cancer, and other types of tumors.

Advantages And Limitations For Lab Experiments

One advantage of using trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene in scientific research is its well-characterized mechanism of action and ability to induce DNA damage and mutations. Additionally, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene is relatively inexpensive and easy to synthesize. However, there are also limitations to using trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene, including its potential toxicity and the need for appropriate safety precautions when handling this compound.

Future Directions

There are a number of potential future directions for research involving trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene, including the development of new methods for synthesizing this compound, the identification of new biomarkers for trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene exposure and toxicity, and the investigation of potential therapeutic applications for trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene in cancer treatment. Additionally, further research is needed to better understand the mechanisms of trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene-induced mutagenesis and carcinogenesis, as well as the potential health effects of exposure to this compound in humans.

Synthesis Methods

Trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene can be synthesized through a number of different methods, including chemical synthesis and microbial transformation. One commonly used method involves the oxidation of benzo(a)pyrene, which results in the formation of the epoxide intermediate. This intermediate can then be further modified through reduction and nitration to yield trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene.

Scientific Research Applications

Trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene has been widely used in scientific research as a model compound for studying the mechanisms of mutagenesis and carcinogenesis. Specifically, trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene has been used to investigate the role of reactive oxygen species (ROS) in DNA damage and repair, as well as the effects of DNA adducts on gene expression and cell signaling pathways.

properties

CAS RN

149559-16-0

Product Name

trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-3-nitrobenzo(a)pyrene

Molecular Formula

C20H13NO5

Molecular Weight

347.3 g/mol

IUPAC Name

(3R,5S,6S,7R)-14-nitro-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13,15,17(21),18-octaene-6,7-diol

InChI

InChI=1S/C20H13NO5/c22-17-12-7-9-2-4-10-13(21(24)25)6-3-8-1-5-11(15(9)14(8)10)16(12)19-20(26-19)18(17)23/h1-7,17-20,22-23H/t17-,18+,19-,20+/m1/s1

InChI Key

IRRRBEKHSFTNCO-WCIQWLHISA-N

Isomeric SMILES

C1=CC2=C3C(=CC4=C2[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O)C=CC6=C(C=CC1=C63)[N+](=O)[O-]

SMILES

C1=CC2=C3C(=CC4=C2C5C(O5)C(C4O)O)C=CC6=C(C=CC1=C63)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C3C(=CC4=C2C5C(O5)C(C4O)O)C=CC6=C(C=CC1=C63)[N+](=O)[O-]

synonyms

3-nitrobenzo(a)pyrene-7,8-diol-9,10-epoxide
3-nitrobenzo(a)pyrene-trans-7,8-diol-anti-9,10-epoxide
NBPDE

Origin of Product

United States

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